molecular formula C18H18N2OS B14682521 Phenyl[(2Z)-2-(phenylimino)-1,3-thiazepan-3-yl]methanone CAS No. 31930-28-6

Phenyl[(2Z)-2-(phenylimino)-1,3-thiazepan-3-yl]methanone

Cat. No.: B14682521
CAS No.: 31930-28-6
M. Wt: 310.4 g/mol
InChI Key: GILVKVQQNKMWLD-UHFFFAOYSA-N
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Description

Phenyl[(2Z)-2-(phenylimino)-1,3-thiazepan-3-yl]methanone is a complex organic compound with a unique structure that includes a thiazepane ring, a phenyl group, and an imino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl[(2Z)-2-(phenylimino)-1,3-thiazepan-3-yl]methanone typically involves the reaction of a thiazepane derivative with a phenyl isocyanate. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction. The process involves the formation of an imine bond, which is crucial for the compound’s structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

Phenyl[(2Z)-2-(phenylimino)-1,3-thiazepan-3-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a sulfoxide or sulfone derivative, while reduction can produce an amine derivative.

Scientific Research Applications

Phenyl[(2Z)-2-(phenylimino)-1,3-thiazepan-3-yl]methanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Phenyl[(2Z)-2-(phenylimino)-1,3-thiazepan-3-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • Phenyl[(2Z)-2-(phenylimino)-1,3-thiazolidin-3-yl]methanone
  • Phenyl[(2Z)-2-(phenylimino)-1,3-thiazinan-3-yl]methanone

Uniqueness

Phenyl[(2Z)-2-(phenylimino)-1,3-thiazepan-3-yl]methanone is unique due to its thiazepane ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific research and industrial applications.

Properties

CAS No.

31930-28-6

Molecular Formula

C18H18N2OS

Molecular Weight

310.4 g/mol

IUPAC Name

phenyl-(2-phenylimino-1,3-thiazepan-3-yl)methanone

InChI

InChI=1S/C18H18N2OS/c21-17(15-9-3-1-4-10-15)20-13-7-8-14-22-18(20)19-16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2

InChI Key

GILVKVQQNKMWLD-UHFFFAOYSA-N

Canonical SMILES

C1CCSC(=NC2=CC=CC=C2)N(C1)C(=O)C3=CC=CC=C3

Origin of Product

United States

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